molecular formula C9H13ClN2 B12125936 1-(4-chlorophenyl)-N-methylethylene-1,2-diamine

1-(4-chlorophenyl)-N-methylethylene-1,2-diamine

Cat. No.: B12125936
M. Wt: 184.66 g/mol
InChI Key: KPQZISSEMVVSBK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-methylethylene-1,2-diamine is an organic compound characterized by the presence of a chlorophenyl group attached to a methylethylene diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-methylethylene-1,2-diamine typically involves the reaction of 4-chlorobenzaldehyde with methylamine and ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature regulation to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-N-methylethylene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Studied for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-N-methylethylene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. For instance, the compound may bind to enzyme active sites, altering their activity and influencing metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-N-methylethylene-1,2-diamine stands out due to its unique combination of a chlorophenyl group and a methylethylene diamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-methylethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,12H,6,11H2,1H3

InChI Key

KPQZISSEMVVSBK-UHFFFAOYSA-N

Canonical SMILES

CNC(CN)C1=CC=C(C=C1)Cl

Origin of Product

United States

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